![molecular formula C17H14Cl2N2O4S B3010604 2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 339016-83-0](/img/structure/B3010604.png)
2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a novel benzenesulfonamide derivative that has been synthesized and characterized in recent studies. This compound is part of a broader class of benzenesulfonamides that have been investigated for their potential antimicrobial and anti-HIV activities. The presence of the 2,5-disubstituted-1,3,4-oxadiazole moiety within its structure is significant, as this feature is commonly associated with various biological activities.
Synthesis Analysis
The synthesis of benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety involves the chlorosulfonation of phenyl substituents. This process is carried out using chlorosulfonic acid under anhydrous conditions, which leads to the formation of primary and secondary benzenesulfonamides. The synthesis pathway is designed to introduce the desired functional groups and achieve the target molecular architecture, which is essential for the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of the synthesized benzenesulfonamides is confirmed through various physical and spectral data. These methods provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. The structure-activity relationship (SAR) is an important aspect of the analysis, as it helps in understanding how the molecular features correlate with the observed biological activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzenesulfonamides with the 2,5-disubstituted-1,3,4-oxadiazole moiety are crucial for the introduction of the desired substituents. The reactions are carefully controlled to ensure the formation of the correct isomers and to avoid unwanted by-products. The reactivity of the intermediate compounds during the synthesis process is also an important factor that influences the yield and purity of the final product .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized benzenesulfonamides are characterized to determine their suitability for biological applications. These properties include solubility, stability, and reactivity, which can affect the compound's behavior in biological systems. The analysis of these properties is essential for predicting the pharmacokinetic and pharmacodynamic profiles of the compounds .
Relevant Case Studies
Some of the synthesized benzenesulfonamides have been subjected to in vitro screening for their antimicrobial and anti-HIV activities. The results of these studies have provided valuable insights into the potential therapeutic applications of these compounds. The case studies demonstrate the importance of the molecular structure in determining the biological efficacy of the compounds, and they contribute to the ongoing research in the development of new treatments for infectious diseases .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Cancer Treatment
Research has shown that derivatives of benzenesulfonamide, including compounds with structures similar to 2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide, have potential in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. Their properties suggest potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Compounds
The structural versatility of benzenesulfonamide derivatives enables the synthesis of novel compounds with potential applications in various fields. For example, Rozentsveig et al. (2011) discussed the synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reacting 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea, resulting in a compound with potential applications in medicinal chemistry (Rozentsveig et al., 2011).
Antimicrobial and Antiviral Properties
Benzenesulfonamide derivatives, including those structurally related to 2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide, have shown antimicrobial and antiviral properties. Zareef et al. (2007) synthesized a series of novel benzenesulfonamides and tested them for anti-HIV and antifungal activities, indicating the potential of such compounds in developing new treatments for infections and diseases (Zareef et al., 2007).
Inhibitory Properties in Biochemical Processes
Compounds structurally similar to 2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide have been explored for their inhibitory properties in various biochemical processes. A study by Altug et al. (2017) on benzenesulfonamide-containing isoxazole compounds demonstrated their potential as inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes, indicating possible therapeutic applications (Altug et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-24-13-5-2-11(3-6-13)16-9-14(25-21-16)10-20-26(22,23)17-8-12(18)4-7-15(17)19/h2-9,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUJNLNSCBIWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.